2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione
CAS No.:
Cat. No.: VC18342591
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO2 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 2-(6-methylpyridin-3-yl)indene-1,3-dione |
| Standard InChI | InChI=1S/C15H11NO2/c1-9-6-7-10(8-16-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3 |
| Standard InChI Key | FUYYAFUIAAXGSW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Introduction
Structural and Molecular Characterization
Molecular Architecture
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione features a fused bicyclic indene dione system (1H-indene-1,3(2H)-dione) linked to a 6-methylpyridin-3-yl group. The indene dione moiety consists of two ketone groups at positions 1 and 3 of the indene ring, while the pyridine substituent introduces aromatic nitrogen heterocyclicity and a methyl group at position 6. The IUPAC name, 2-(6-methylpyridin-3-yl)indene-1,3-dione, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.25 g/mol | |
| Canonical SMILES | CC1=NC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |
| InChIKey | FUYYAFUIAAXGSW-UHFFFAOYSA-N |
The compound’s planar indene dione system and pyridine ring create a conjugated π-system, which enhances its stability and electronic properties. This conjugation facilitates interactions with biological targets, such as enzymes or receptors, through π-π stacking and hydrogen bonding .
Crystallographic Insights
Single-crystal X-ray diffraction studies reveal that 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione crystallizes in a monoclinic system with space group . The unit cell parameters are , , , and , yielding a cell volume of 1518.4(4) ų . The pyridine and indene dione rings are nearly coplanar, with a dihedral angle of 22.4° between the pyran and phenyl rings, indicating a mildly twisted conformation .
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Volume | 1518.4(4) ų |
| Z (Formula Units) | 4 |
| R-factor | 0.0401 |
Intermolecular interactions include C–H···π bonds (3.570 Å) and C–H···O hydrogen bonds (2.484 Å), which stabilize the crystal lattice . These interactions are critical for understanding the compound’s solid-state behavior and potential co-crystallization with pharmaceutical agents.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione typically involves condensation reactions between indene dione precursors and methylpyridine derivatives. A common approach utilizes Friedel-Crafts acylation or nucleophilic aromatic substitution to attach the pyridine moiety to the indene dione core. Solvent choice (e.g., dichloromethane or DMF), temperature (80–120°C), and catalysts (e.g., Lewis acids like AlCl₃) significantly influence reaction yields.
Reactivity Profile
The compound’s diketone groups undergo characteristic reactions, such as:
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Nucleophilic Additions: The electron-deficient carbonyl carbons react with Grignard reagents or amines to form alcohols or imines.
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Condensations: Knoevenagel or Claisen-Schmidt condensations generate α,β-unsaturated derivatives, useful in polymer chemistry.
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Coordination Chemistry: The pyridine nitrogen and carbonyl oxygen atoms can act as ligands for transition metals, enabling applications in catalysis.
The methyl group on the pyridine ring enhances solubility in organic solvents while minimally affecting electronic properties, making the compound versatile for further functionalization.
Comparative Analysis with Structural Analogs
Analogous Indene Dione Derivatives
Comparative studies highlight the uniqueness of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione relative to simpler analogs:
Table 3: Structural and Functional Comparison
The pyridine moiety in 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione confers distinct electronic and steric properties compared to aliphatic or phenolic derivatives, enhancing its suitability for targeted drug design .
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